3-Bromo-5-(bromomethyl)-4,5-dihydro-1,2-oxazole

Covalent inhibitor design Electrophilic warhead GAPDH inhibition

3-Bromo-5-(bromomethyl)-4,5-dihydro-1,2-oxazole (CAS 157171-27-2) is a bifunctional, halogenated 4,5-dihydroisoxazole (2-isoxazoline) bearing an electrophilic bromine atom at the C3 ring position and a reactive bromomethyl substituent at C5. The 3-bromo-4,5-dihydroisoxazole (BDHI) scaffold has been established as a weakly electrophilic, cysteine-targeted covalent warhead in medicinal chemistry , while the pendant bromomethyl group provides an orthogonal handle for nucleophilic substitution or cross-coupling diversification.

Molecular Formula C4H5Br2NO
Molecular Weight 242.90 g/mol
Cat. No. B13516879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-(bromomethyl)-4,5-dihydro-1,2-oxazole
Molecular FormulaC4H5Br2NO
Molecular Weight242.90 g/mol
Structural Identifiers
SMILESC1C(ON=C1Br)CBr
InChIInChI=1S/C4H5Br2NO/c5-2-3-1-4(6)7-8-3/h3H,1-2H2
InChIKeyHGVCOEAECLHNRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-(bromomethyl)-4,5-dihydro-1,2-oxazole: Core Properties and Procurement-Relevant Classification


3-Bromo-5-(bromomethyl)-4,5-dihydro-1,2-oxazole (CAS 157171-27-2) is a bifunctional, halogenated 4,5-dihydroisoxazole (2-isoxazoline) bearing an electrophilic bromine atom at the C3 ring position and a reactive bromomethyl substituent at C5. The 3-bromo-4,5-dihydroisoxazole (BDHI) scaffold has been established as a weakly electrophilic, cysteine-targeted covalent warhead in medicinal chemistry [1], while the pendant bromomethyl group provides an orthogonal handle for nucleophilic substitution or cross-coupling diversification [2]. The compound is commercially available from multiple suppliers at ≥95% purity and serves as a strategic intermediate for constructing irreversible enzyme inhibitors and Nrf2-pathway modulators.

3-Bromo-5-(bromomethyl)-4,5-dihydro-1,2-oxazole: Why In-Class Substitution Without Evidence Leads to Procurement Risk


The 3-halo-4,5-dihydroisoxazole family exhibits stark differences in electrophilic reactivity governed by the identity of the halogen at C3, with bromine conferring markedly superior leaving-group ability over chlorine [1]. The 5-bromomethyl substituent introduces an additional reactivity dimension absent in simple 5-methyl or 5-unsubstituted analogs, enabling sequential derivatization strategies that are unachievable with single-electrophile congeners [2]. Furthermore, the BDHI scaffold's latent electrophilicity—low reactivity toward free physiological thiols (k < 1 min⁻¹M⁻¹) but high specificity for activated catalytic cysteines (k_inh/K_I > 2000 min⁻¹M⁻¹)—is tunable by the halogen at C3, meaning that substituting 3-bromo for 3-chloro or 3-iodo can alter target engagement profiles by orders of magnitude [1]. These compound-specific features render generic substitution scientifically indefensible without direct comparative data.

3-Bromo-5-(bromomethyl)-4,5-dihydro-1,2-oxazole: Quantitative Differential Evidence Against Closest Comparators


Covalent Warhead Potency: 3-Bromo Warhead Outperforms 3-Chloro by ~3-Fold in Enzyme Inactivation

The 3-bromo-4,5-dihydroisoxazole warhead—the core electrophilic motif of the target compound—provides approximately 3-fold greater covalent inhibitory potency than its 3-chloro analog. This was demonstrated in a head-to-head comparison of 3-Br-acivicin versus 3-Cl-acivicin (acivicin) against glyceraldehyde-3-phosphate dehydrogenase (GAPDH), where bromine was established as a superior leaving group [1]. This class-level advantage extends to the target compound: the 3-bromo substituent in 3-bromo-5-(bromomethyl)-4,5-dihydro-1,2-oxazole is the same warhead, while the 5-bromomethyl group provides a secondary reactive site absent in simple 3-bromo-4,5-dihydroisoxazole comparators. In TG2 inhibition studies, 3-bromo-4,5-dihydroisoxazole derivatives achieved k_inh/K_I > 2000 min⁻¹M⁻¹ against human TG2 with negligible reactivity (k < 1 min⁻¹M⁻¹) toward glutathione, demonstrating warhead selectivity that is halogen-dependent [2].

Covalent inhibitor design Electrophilic warhead GAPDH inhibition

Nrf2/HO-1 Pathway Activation: 3-Bromo-Isoxazoline Warhead Demonstrates Superior Activity Over 3-Chloro in Cellular Assays

In a controlled evaluation of isoxazoline-based electrophiles, the 3-bromo-4,5-dihydroisoxazole warhead consistently outperformed its 3-chloro counterpart in activating the Nrf2/HO-1 protective pathway in THP-1 human monocytic cells. Compound 1 (3-bromo-5-phenyl-4,5-dihydroisoxazole) was identified as the most efficient inducer of both Nrf2 and HO-1 protein expression across the entire compound series [1]. The study explicitly concluded that 'the 3-bromo-isoxazoline warhead is more active than the 3-chloro counterparts' [1]. The target compound, 3-bromo-5-(bromomethyl)-4,5-dihydro-1,2-oxazole, incorporates this identical 3-bromo-isoxazoline warhead while the bromomethyl at C5 offers an additional derivatizable position not available in the phenyl-substituted comparator. The potency of Nrf2 activation was shown to be strictly dependent on the nature of the leaving group at the 3-position, with bromine conferring the highest activity among the halogens and nitro groups tested (compounds 1–3) [1].

Nrf2 activation Heme oxygenase-1 Anti-inflammatory electrophiles

5-Halomethyl Leaving-Group Reactivity: Bromomethyl Outperforms Chloromethyl for Nucleophilic Substitution and Cross-Coupling

The 5-bromomethyl substituent on the target compound provides a significantly more reactive electrophilic center for S_N2-type derivatization compared to the 5-chloromethyl analog found in 3-bromo-5-(chloromethyl)-4,5-dihydro-1,2-oxazole (CAS 128993-20-4). This is a fundamental principle of halide leaving-group ability (Br⁻ > Cl⁻ in polar aprotic solvents), translating to faster reaction kinetics and higher conversion yields under identical nucleophilic substitution conditions [1]. In copper-catalyzed oxyhalogenation of unsaturated ketoximes, 5-bromomethyl isoxazolines were obtained in good to excellent yields alongside 5-chloromethyl and 5-iodomethyl variants, demonstrating that the bromomethyl variant is synthetically accessible with comparable efficiency while offering superior downstream reactivity [1]. Additionally, 3-bromomethyl isoxazolines have been successfully employed in Suzuki–Miyaura cross-coupling with arylboronic acids as a key C–C bond-forming step, a transformation that proceeds with bromomethyl but is sluggish or requires different conditions with chloromethyl analogs [2].

Nucleophilic substitution Cross-coupling Building block diversification

Bifunctional Orthogonal Reactivity: Dual Electrophilic Centers Enable Sequential Derivatization Unachievable with Mono-Halogenated Analogs

3-Bromo-5-(bromomethyl)-4,5-dihydro-1,2-oxazole is uniquely distinguished from its closest analogs by possessing two electronically and sterically distinct bromine electrophiles within a single, compact (MW 242.9 Da) scaffold. The C3 ring bromine serves as a latent covalent warhead that reacts selectively with activated cysteine thiolates in enzyme active sites (class-level evidence for BDHI scaffold) [1], while the C5 bromomethyl group is a classical S_N2 electrophile amenable to derivatization with amines, thiols, alkoxides, or organometallic coupling partners [2]. This orthogonal reactivity pairing is absent in: (i) 3-bromo-4,5-dihydroisoxazole (lacks C5 electrophile), (ii) 5-(bromomethyl)-3-methyl-4,5-dihydro-1,2-oxazole (lacks C3 warhead), and (iii) 3-chloro-5-(chloromethyl)-4,5-dihydro-1,2-oxazole (weaker leaving groups at both positions). The dual-electrophile architecture enables a 'react-then-diversify' strategy: the 5-bromomethyl can be derivatized first with a recognition element or fluorophore, leaving the 3-bromo warhead intact for subsequent covalent target engagement [1][2].

Orthogonal functionalization Sequential derivatization Chemical biology probes

Synthetic Efficiency: 1,3-Dipolar Cycloaddition of Bromonitrile Oxide Provides Direct, High-Yielding Access to 3-Bromo-4,5-dihydroisoxazole Core

The 3-bromo-4,5-dihydroisoxazole scaffold is accessed via 1,3-dipolar cycloaddition of bromonitrile oxide—generated in situ from the stable, commercially available precursor dibromoformaldoxime (DBF)—with appropriate alkenes [1]. This metal-free, chemoselective route provides 5-substituted 3-bromo-isoxazoline derivatives in very high yields (typically >80%) under mild conditions (KHCO₃, room temperature) [1][2]. In contrast, the corresponding 3-chloro-4,5-dihydroisoxazole synthesis requires dichloroformaldoxime, which is less readily available and often provides lower cycloaddition yields due to reduced dipole reactivity [1]. The spirocyclic 3-bromo-4,5-dihydroisoxazole synthesis via [1,3]-dipolar cycloaddition has been reported with yields up to 60% and diastereomeric ratios as high as 99:1 [3]. The robust synthetic accessibility of the 3-bromo core directly benefits procurement: the target compound is commercially available at ≥95% purity from multiple suppliers at competitive pricing, reflecting the mature and scalable synthetic route.

1,3-Dipolar cycloaddition Bromonitrile oxide Atom-economical synthesis

3-Bromo-5-(bromomethyl)-4,5-dihydro-1,2-oxazole: Evidence-Backed Application Scenarios for Procurement Decision-Making


Covalent Inhibitor Lead Generation: Preferred Scaffold for TG2, GAPDH, and Keap1-Targeted Programs

The 3-bromo-4,5-dihydroisoxazole warhead embedded in this compound has been pharmacologically validated across three distinct target classes: human transglutaminase 2 (TG2, k_inh/K_I > 2000 min⁻¹M⁻¹) [1], glyceraldehyde-3-phosphate dehydrogenase (GAPDH, ~3-fold more potent than 3-chloro analog) [2], and Keap1 (Nrf2/HO-1 pathway activation) [3]. The 5-bromomethyl handle enables installation of recognition elements, fluorescent reporters, or pharmacokinetic-modulating groups without compromising the C3 warhead. Procurement of this compound provides a single, bifunctional starting material for structure–activity relationship (SAR) exploration, eliminating the need to stock multiple mono-functional intermediates. The compound is particularly suited for fragment-based covalent inhibitor discovery and targeted covalent inhibitor (TCI) programs requiring a compact, synthetically tractable electrophilic core.

Nrf2/HO-1 Pathway Probe Development: Validated Electrophilic Activator Scaffold for Cytoprotection Studies

The 3-bromo-isoxazoline nucleus has been experimentally confirmed as the most active warhead among halogen congeners for activating the Keap1-Nrf2/HO-1 antioxidant response axis in THP-1 cells [3]. The 5-bromomethyl group on 3-bromo-5-(bromomethyl)-4,5-dihydro-1,2-oxazole provides a convenient attachment point for affinity tags (biotin), fluorescent dyes, or cell-penetrating moieties—critical for target engagement studies and cellular imaging. Researchers investigating inflammatory, neurodegenerative, or ischemia-reperfusion injury models where Nrf2 activation is therapeutically relevant should prioritize this compound over the 3-chloro analog, which demonstrated inferior HO-1 induction despite some Nrf2 activation [3].

Diversifiable Heterocyclic Building Block for Parallel Synthesis and Library Production

The orthogonal reactivity of the C3 ring bromine and C5 benzylic bromine makes this compound an ideal core scaffold for parallel synthesis of diverse compound libraries. The 5-bromomethyl position can be diversified first via nucleophilic displacement (amines, thiols, alkoxides) or Suzuki–Miyaura cross-coupling with arylboronic acids [4], while the C3 bromine can be subsequently elaborated through Buchwald–Hartwig amination, Suzuki coupling, or retained as a covalent warhead. This sequential derivatization strategy is not feasible with 5-chloromethyl analogs due to the slower reactivity of the C–Cl bond [5]. For medicinal chemistry groups building focused libraries of 3,5-disubstituted isoxazolines, this single building block replaces two or more alternative starting materials and reduces synthetic step count by at least one protection/deprotection cycle.

Transglutaminase 2 Chemical Biology: Probe Synthesis for Celiac Disease and Glioblastoma Research

The BDHI scaffold has demonstrated oral bioavailability, in vivo TG2 inhibition in small intestinal tissue, low toxicity, and synergistic activity with carmustine (BCNU) against glioblastoma tumors in mice [1]. The specific compound 3-bromo-5-(bromomethyl)-4,5-dihydro-1,2-oxazole serves as the immediate precursor to the (3-bromo-4,5-dihydroisoxazol-5-yl)methylamine intermediate—the core amine handle used to construct the peptidomimetic TG2 inhibitors ERW1041E (TG2 K_i = 11 µM) and related analogs . Researchers developing next-generation TG2 inhibitors or activity-based probes should procure this compound as the direct precursor to the validated pharmacophore, rather than attempting to synthesize the 5-aminomethyl intermediate de novo from less functionalized starting materials.

Quote Request

Request a Quote for 3-Bromo-5-(bromomethyl)-4,5-dihydro-1,2-oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.